physicochemical properties of 4,6-Diaminonicotinic acid
physicochemical properties of 4,6-Diaminonicotinic acid
Here is an in-depth technical guide on the physicochemical properties and applications of 4,6-Diaminonicotinic acid.
Chemical Identity & Physicochemical Profiling for Drug Discovery
Executive Summary
4,6-Diaminonicotinic acid (4,6-DANA) is a highly functionalized pyridine derivative characterized by a core nicotinic acid scaffold substituted with primary amine groups at the C4 and C6 positions.[1][2] This specific substitution pattern imparts unique electronic properties, making it a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and, more recently, as a potential "DAN" (diaminonicotinic) linker for automated cyclic peptide synthesis.
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.
Molecular Architecture & Electronic Properties[2]
Structural Identity[2]
-
SMILES: NC1=CC(N)=NC=C1C(O)=O
Electronic Distribution & Tautomerism
The 4,6-DANA molecule exhibits a "push-pull" electronic system.[1][2] The electron-withdrawing carboxylic acid at C3 is flanked by an electron-donating amino group at C4 (ortho-like) and another at C6.[1][2]
-
C4-Amino Effect: The amino group at C4 forms a strong intramolecular hydrogen bond with the C3-carbonyl oxygen, locking the conformation and reducing the acidity of the carboxylic proton.[1]
-
C6-Amino Effect: Located alpha to the pyridine nitrogen, the C6-amino group significantly increases electron density on the ring nitrogen via resonance, making the ring nitrogen more basic compared to unsubstituted nicotinic acid.[1]
Structural Visualization
The following diagram illustrates the atomic numbering and key intramolecular interactions.
Figure 1: Connectivity of 4,6-Diaminonicotinic acid showing the intramolecular hydrogen bond between the C4-amine and C3-carboxyl group.[2]
Physicochemical Profile
The amphoteric nature of 4,6-DANA dictates its behavior in solution.[2] It exists primarily as a zwitterion in neutral aqueous media, leading to low solubility.
| Property | Value / Description | Context |
| Physical State | Solid powder | Typically off-white to pale yellow.[1][2] |
| Melting Point | > 250 °C (Decomposes) | High MP due to strong intermolecular H-bonding network (zwitterionic lattice).[1][2] |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Soluble in 1M HCl (cationic form) or 1M NaOH (anionic form).[1][2] |
| pKa₁ (Pyridine N) | ~ 6.5 (Predicted) | Elevated vs. pyridine (5.[1][2]2) due to C6-NH₂ donation.[2] |
| pKa₂ (Carboxyl) | ~ 3.5 - 4.0 | Typical for nicotinic acids; modulated by C4-NH₂ H-bonding.[2] |
| LogP (Octanol/Water) | -0.8 to -1.2 (Predicted) | Highly hydrophilic; unlikely to cross BBB passively without derivatization.[1][2] |
| Polar Surface Area | ~ 102 Ų | High TPSA suggests limited membrane permeability.[1][2] |
| H-Bond Donors | 3 (COOH, 2x NH₂) | |
| H-Bond Acceptors | 4 (Pyridine N, C=O, 2x NH₂) |
Synthetic Pathways & Impurity Profiling[1]
The synthesis of 4,6-DANA typically proceeds via nucleophilic aromatic substitution (
Synthesis Workflow
Figure 2: Synthetic route from 4,6-dichloronicotinic acid via high-pressure ammonolysis.[2]
Critical Process Parameters (CPPs)
-
Regioselectivity: The C4-chlorine is more activated towards nucleophilic attack than C6 due to the ortho-effect of the electron-withdrawing carboxyl group.[1][2] However, under forcing conditions (autoclave, >120°C), both positions are substituted.
-
Decarboxylation: Prolonged heating at high pH can lead to decarboxylation, yielding 2,4-diaminopyridine.[1]
-
Purification: The product precipitates at its isoelectric point (pI ~ 4.5-5.5).[1][2] Careful pH adjustment is required to isolate the pure zwitterion.
Analytical Characterization
Validating the identity of 4,6-DANA requires distinguishing it from its isomers (e.g., 2,6-diamino or 5,6-diamino analogues).[2]
NMR Spectroscopy (DMSO-d6)[1][2]
-
¹H NMR:
-
δ ~12.0 ppm (br s, 1H): Carboxylic acid proton (often broadened or invisible if exchanged).
-
δ ~8.2 ppm (s, 1H): H2 proton. This singlet is distinct and deshielded due to being between the Ring N and the Carboxyl group.
-
δ ~5.7 ppm (s, 1H): H5 proton. A sharp singlet upfield due to shielding by two adjacent amino groups (C4 and C6).
-
δ ~7.0 - 8.0 ppm (br s, 4H): Two distinct amino signals (
at C4 and at C6).[2] The C4-amino protons may appear further downfield due to H-bonding with the carboxyl.[2]
-
Infrared (IR) Spectroscopy
-
3300 - 3450 cm⁻¹: N-H stretching (primary amines).[1][2] Doublet patterns visible.
-
2500 - 3000 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).[1][2]
-
1680 - 1700 cm⁻¹: C=O stretching (conjugated acid).[1][2] Shifted to lower frequency if zwitterionic (
).[2] -
1580 - 1620 cm⁻¹: C=C / C=N ring stretching (pyridine skeletal bands).[1][2]
Biological Relevance & Applications[8][9]
Drug Discovery Scaffold
4,6-DANA serves as a versatile scaffold in medicinal chemistry:
-
Kinase Inhibition: The diaminopyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C3-carboxyl group provides a vector for solubilizing groups or further elaboration into amides.[1][2]
-
Antifolates: Structurally analogous to parts of the folate molecule, derivatives have been explored as DHFR (dihydrofolate reductase) inhibitors.
The "DAN" Linker in Peptide Synthesis
Recent advancements in automated peptide synthesis have highlighted Diaminonicotinic Acid (DAN) derivatives as critical scaffolds for "on-resin" cyclization.[1][2][9][10]
-
Mechanism: The ortho-amino carboxylic acid motif (C4-NH₂ and C3-COOH) facilitates the formation of an activated N-acyl urea or similar intermediate, enabling head-to-tail cyclization of peptides with high atom economy.[1][2]
-
Advantage: Unlike traditional thioester or hydrazine ligation, the DAN scaffold allows for rapid, automated processing compatible with standard Fmoc chemistry.
Figure 3: Key application areas for the 4,6-diaminonicotinic acid scaffold.[2]
Experimental Protocol: Solubility & pKa Determination
Note: Due to the low water solubility of the zwitterion, potentiometric titration requires a cosolvent.
-
Solvent Preparation: Prepare a 50:50 (v/v) Methanol:Water mixture with 0.1M KCl (ionic strength adjustor).[1]
-
Sample Dissolution: Accurately weigh 5.0 mg of 4,6-DANA. Add 100 µL of 0.1M HCl to ensure full protonation (cationic species) and dissolution. Dilute to 20 mL with the solvent mixture.
-
Titration: Titrate with 0.1M standardized KOH (carbonate-free) under nitrogen atmosphere.
-
Data Analysis: Record pH vs. Volume. Identify two inflection points:
-
EQ1: Deprotonation of Carboxyl (-COOH
). -
EQ2: Deprotonation of Pyridinium (
).
-
-
Calculation: Use the Bjerrum difference plot or Gran plot method to extract pKa values, correcting for the dielectric constant of the MeOH/Water mix.
References
-
PubChem Compound Summary. 4,6-Diaminonicotinic acid (CID 12384666).[2] National Center for Biotechnology Information. Link
-
Na, C., et al. (2025).[10] Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.[11] Link
-
ChemicalBook. 4,6-Diaminonicotinic acid Properties and Supplier Data.Link
-
BLD Pharm. Product Monograph: 4,6-Diaminonicotinic acid (CAS 75776-48-6).[1][2][4][7]Link
Sources
- 1. 267875-45-6|5,6-Diaminonicotinic acid|BLD Pharm [bldpharm.com]
- 2. 7418-65-7|4-Aminonicotinic acid|BLD Pharm [bldpharm.com]
- 3. 3-Pyridinecarboxylicacid,4,6-diamino-(9CI) | 75776-48-6 [amp.chemicalbook.com]
- 4. 1314975-07-9|2-Amino-5-hydroxynicotinic acid|BLD Pharm [bldpharm.com]
- 5. 75776-48-6 CAS MSDS (3-Pyridinecarboxylicacid,4,6-diamino-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 75776-48-6 Name: [xixisys.com]
- 7. 75776-48-6|4,6-Diaminonicotinic acid|BLD Pharm [bldpharm.com]
- 8. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
